molecular formula C9H9FN2 B15209877 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole

3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B15209877
M. Wt: 164.18 g/mol
InChI Key: BBRNLEKCHHZKCA-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a 2-fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization. One common method includes:

    Condensation Reaction: 2-fluorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under acidic or basic conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the pyrazole ring or the phenyl substituent, leading to various reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced forms of the pyrazole ring or phenyl substituent.

    Substitution: Substituted pyrazole derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, influencing the activity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in disease pathways.

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.

Medicine:

    Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazole
  • 3-(2-Bromophenyl)-4,5-dihydro-1H-pyrazole
  • 3-(2-Methylphenyl)-4,5-dihydro-1H-pyrazole

Comparison:

  • Uniqueness: The presence of the fluorine atom in 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole imparts unique electronic properties, making it more electronegative and potentially more reactive compared to its chloro, bromo, and methyl analogs.
  • Biological Activity: The fluorine atom can enhance the compound’s biological activity by improving its binding affinity to biological targets and increasing its metabolic stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C9H9FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-4,11H,5-6H2

InChI Key

BBRNLEKCHHZKCA-UHFFFAOYSA-N

Canonical SMILES

C1CNN=C1C2=CC=CC=C2F

Origin of Product

United States

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